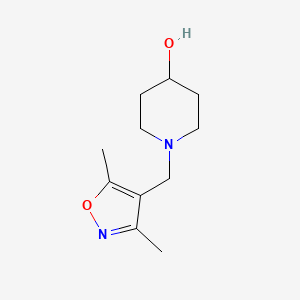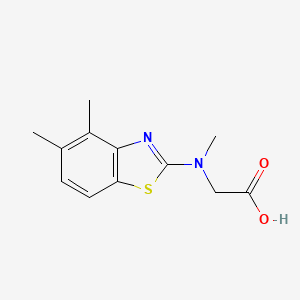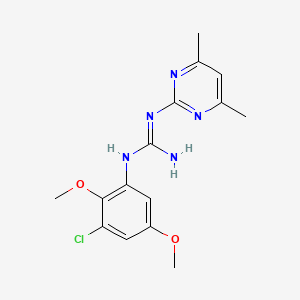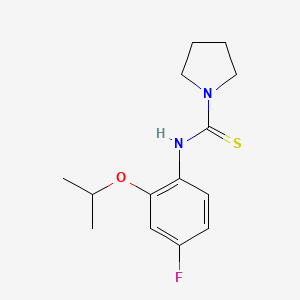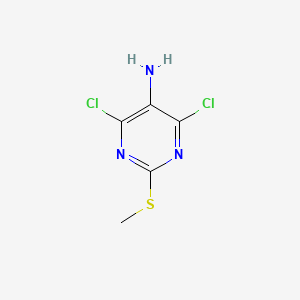
4,6-Dichloro-2-(methylthio)-5-pyrimidineamine
Descripción general
Descripción
“4,6-Dichloro-2-(methylthio)-5-pyrimidineamine” is a compound useful in organic synthesis . It has an empirical formula of C5H4Cl2N2S and a molecular weight of 195.07 . This compound reacts with (η5-C5H5)Fe(CO)2 to form monometallic and bimetallic complexes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method starts from diethyl malonate, which undergoes nitrification, cyclization, methylation, and chlorination to produce 4,6-dichloro-2-(methylthio)-5-pyrimidineamine . Another method involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string CSc1nc(Cl)cc(Cl)n1 . The InChI representation is 1S/C5H4Cl2N2S/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 135-136 °C/14 mmHg (lit.) and a melting point of 38-42 °C (lit.) . It has an assay of 98% .
Aplicaciones Científicas De Investigación
Antitumor Properties
4,6-Dichloro-2-(methylthio)-5-pyrimidineamine has been studied for its potential in antitumor applications. Grigoryan et al. (2008) synthesized various pyrimidines using 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines, revealing their antitumor properties through subsequent studies (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).
Nonlinear Optical Material
Murthy et al. (2019) synthesized 4,6-dichloro-2-(methylsulfonyl)pyrimidine (DCMSP) from 4,6-dichloro-2-(methylthio)pyrimidine, analyzing its molecular structure, spectroscopic signatures, and nonlinear optical properties. This research highlighted its potential as a nonlinear optical material useful in optical limiting and switching devices (Murthy, Valverde, Suneetha, Armaković, Armaković, Rani, & Naidu, 2019).
Synthesis of Cyanopyrimidines
Kalogirou and Koutentis (2019) demonstrated the conversion of 4,6-dichloro-2-(methylthio)pyrimidine into various cyanopyrimidines, a process that contributes to the field of organic synthesis and chemical intermediates (Kalogirou & Koutentis, 2019).
Pyrimidin-4-ols Synthesis
Research by Harnden and Hurst (1990) involved synthesizing pyrimidin-4-ols with 5-nitrogen functionality, using 4,6-dichloro-2-(methylthio)pyrimidine as a starting material. This study contributes to the development of new chemical compounds with potential pharmaceutical applications (Harnden & Hurst, 1990).
Synthesis of Pyrrolo[3,2-d]pyrimidin-7-one Oxides
Čikotienė, Pudziuvelyte, and Brukštus (2008) reported the synthesis of pyrrolo[3,2-d]pyrimidin-7-one oxides using 4,6-dichloro-2-methylthio-5-nitropyrimidine. This research is significant in organic chemistry, particularly in the synthesis of heterocyclic compounds (Čikotienė, Pudziuvelyte, & Brukštus, 2008).
Crystal Structure Analysis
Balasubramani, Muthiah, and Lynch (2007) conducted crystal structure analysis of pyrimethamine and aminopyrimidine derivatives, utilizing the 4,6-dichloro-2-(methylthio)pyrimidine scaffold. Their work contributes to the understanding of molecular interactions in crystal structures (Balasubramani, Muthiah, & Lynch, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3S/c1-11-5-9-3(6)2(8)4(7)10-5/h8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDZQZVTGOIZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(methylthio)-5-pyrimidineamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(5-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1426619.png)
![4-[4-(Piperidin-4-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426620.png)
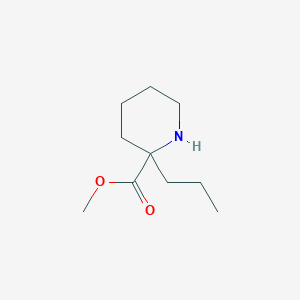

![3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile](/img/structure/B1426623.png)
![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)
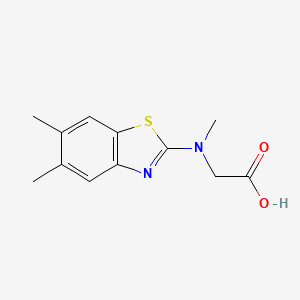
![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)

